Chiral Purity for Asymmetric Synthesis
The primary differentiator is enantiomeric composition. The (S)-enantiomer (CAS 134452-27-0) is used as a chiral auxiliary due to the furan ring's ability to facilitate equilibration of an adjacent chiral center, enabling high levels of thermodynamic stereocontrol. The target racemic compound (CAS 134340-62-8) is the precursor or a lower-cost alternative for achiral work , [1].
| Evidence Dimension | Enantiomeric Purity (Specific Optical Rotation) |
|---|---|
| Target Compound Data | Racemic mixture (0° specific rotation) |
| Comparator Or Baseline | (S)-N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide (CAS 134452-27-0). Enantiomerically pure (>90% e.e. via kinetic resolution) [1]. |
| Quantified Difference | 0% e.e. vs. >90% e.e. |
| Conditions | Kinetic resolution using modified Sharpless asymmetric epoxidation reagent, as described for α-furfuryl amides [1]. |
Why This Matters
For procuring a chiral building block, the choice between a cheap racemate and an expensive, high-enantiomeric excess single enantiomer directly determines the stereochemical outcome of the entire synthesis.
- [1] Zhou, W.-S., Lu, Z.-H., & Wang, Z.-M. (1991). An efficient preparation of optically active α-furfuryl amide by kinetic resolution using the modified sharpless asymmetric epoxidation reagent. Tetrahedron Letters, 32(11), 1467-1470. View Source
